molecular formula C13H12N2 B12434208 9H-fluoren-9-ylhydrazine CAS No. 500534-61-2

9H-fluoren-9-ylhydrazine

Cat. No.: B12434208
CAS No.: 500534-61-2
M. Wt: 196.25 g/mol
InChI Key: KDOQUPWNPYCZOY-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylhydrazine is an organic compound with the molecular formula C₁₃H₁₂N₂ It is a derivative of fluorene, where a hydrazine group is attached to the 9th position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylhydrazine typically involves the reaction of fluorene with hydrazine. One common method is the direct hydrazination of fluorene using hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: It can be reduced to form fluorenylamines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted fluorenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenylamines.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9H-fluoren-9-ylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylhydrazine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but its hydrazine group is known to be reactive and can form covalent bonds with nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: A ketone derivative of fluorene.

    Fluorenylamine: An amine derivative of fluorene.

    Fluorenylidenehydrazine: A hydrazone derivative of fluorene.

Uniqueness

9H-fluoren-9-ylhydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to other fluorene derivatives. This makes it valuable for specific chemical transformations and applications that other similar compounds may not be suitable for .

Properties

CAS No.

500534-61-2

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluoren-9-ylhydrazine

InChI

InChI=1S/C13H12N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15H,14H2

InChI Key

KDOQUPWNPYCZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NN

Origin of Product

United States

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